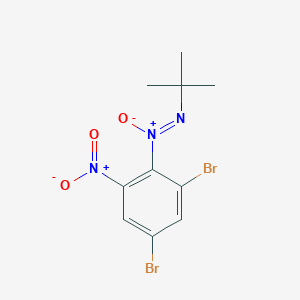

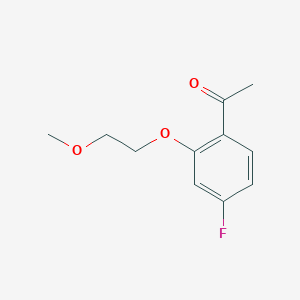

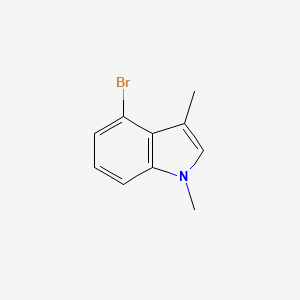

![molecular formula C36H61N5O6 B3139017 N-[(E,2R,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide CAS No. 474943-08-3](/img/structure/B3139017.png)

N-[(E,2R,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide

Vue d'ensemble

Description

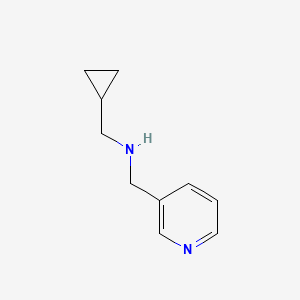

C12-NBD L-threo-Sphingosine is a fluorescent derivative of L-threo-sphingosine. Sphingosine, an amino alcohol is a part of structurally diverse group of lipids called sphingolipids. L-threo-sphingosine is an isomer of sphingosine that can be distinguished by CD spectroscopy.

C12-NBD L-threo-Sphingosine is an analog of L-threo-sphingosine with a fluorescent NBD group. Sphingosine is an amino alcohol that belongs to the class of sphingolipids. L-threo-Sphingosine is one of the four isomers of sphingosine, which can be differentiated by CD spectroscopy.

Applications De Recherche Scientifique

1. Control of Redox Reactions on Lipid Bilayer Surfaces

The Nitro-2,1,3-benzoxadiazol-4-yl (NBD) group, a component of the chemical , is used as a sensitive fluorescent probe in the study of lipid membranes. This compound helps in understanding the redox reactions on lipid bilayer surfaces, particularly in the context of the membrane dipole potential. This research has significant implications in biophysics and cell biology, offering insights into the interactions and dynamics of lipids in biological membranes (Alakoskela & Kinnunen, 2001).

2. Fluorescence Assay for Phospholipid Membrane Asymmetry

The fluorescent 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid (NBD-lipid) analogues, closely related to the compound , are employed in assays to study lipid transport and membrane structure. This approach is vital in biochemical research, aiding in the analysis of the asymmetry of phospholipid membranes in both artificial and biological systems (McIntyre & Sleight, 1991).

3. Study of Fluorophores and Photophysical Behavior

The crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole, an integral part of the compound , have been determined to understand their photophysical behavior. This research is crucial in the field of organic chemistry and materials science, shedding light on the electron delocalization and photophysical properties of these compounds (Saha, 2002).

4. Kinetics of Amphiphile Transfer Between Vesicles

Using resonance energy transfer, the rate of transfer of NBD-labeled lipids (related to the compound ) between vesicle populations has been studied. This research contributes to the understanding of lipid dynamics and transport mechanisms in cellular and artificial membranes (Nichols & Pagano, 1982).

5. Enantiomeric Determination by Liquid Chromatography

NBD derivatives, closely related to the compound of interest, have been utilized in high-performance liquid chromatography for the resolution of enantiomers of amines. This application is significant in the field of analytical chemistry, particularly in pharmaceutical research and development (Al-Kindy et al., 1998).

Mécanisme D'action

Target of Action

NBD-palmitoyl-CoA is primarily used to fluorescently label palmitoylation sites on proteins . Palmitoylation is a post-translational modification of proteins that plays a crucial role in protein function and cellular processes.

Mode of Action

NBD-palmitoyl-CoA interacts with its targets (proteins) by covalently attaching to specific cysteine residues through a thioester linkage . This process is facilitated by palmitoyl acyltransferases, a family of enzymes that catalyze protein palmitoylation.

Biochemical Pathways

The palmitoylation process modulates various biochemical pathways. It affects protein-protein interactions, protein stability, and protein trafficking . The downstream effects include changes in cell signaling, membrane dynamics, and protein function.

Result of Action

The result of NBD-palmitoyl-CoA action is the fluorescent labeling of palmitoylated proteins. This allows for the visualization and tracking of these proteins, aiding in the study of their function and role in various cellular processes .

Propriétés

IUPAC Name |

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOJCYCOPNIGIK-LVGCVECSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H61N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 124587605 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.